Cancer/testis antigen 1 (119-143)
Description
Conceptual Framework of Cancer/Testis Antigens in Oncology Research
Cancer/Testis Antigens (CTAs) represent a unique class of proteins that have garnered significant attention in cancer research. Their defining characteristic is their expression pattern: they are typically found in germ cells of the testis in healthy adults, but their expression is aberrantly activated in various types of cancer cells. nih.govashpublications.org This restricted expression in normal tissues, coupled with their presence in malignant tumors, makes them highly attractive targets for cancer immunotherapy. nih.govoncotarget.com The testis is considered an immune-privileged site, partly due to the blood-testis barrier and the lack of Human Leukocyte Antigen (HLA) class I expression on the surface of germ cells, which prevents the immune system from recognizing CTA proteins as foreign. nih.govnih.gov
The re-expression of CTAs in tumor cells can be recognized by the immune system, specifically by cytolytic T lymphocytes, leading to spontaneous immune responses in cancer patients. nih.govtmrjournals.com This immunogenicity is a key reason why CTAs are prime candidates for the development of cancer vaccines and other immunotherapeutic strategies. oncotarget.com Research has shown that CTAs may play a role in the metastatic potential of cancer cells and resistance to therapy. nih.govnih.gov Their functions are thought to be linked to processes like gametogenesis, where a highly motile and invasive phenotype is observed. nih.gov
Historical Context and Discovery of Cancer/Testis Antigen 1 (MAGE-A1) as a Tumor Antigen
The first member of the Melanoma-Associated Antigen (MAGE) family, MAGE-A1 (also known as MZ2-E), was identified in 1991. nih.govmdpi.com Its discovery was a landmark event, as it was the first cancer/testis antigen to be identified. nih.gov This breakthrough came from the observation that cytotoxic CD8+ T cells from a melanoma patient could recognize and lyse autologous melanoma cells in vitro. nih.govmdpi.com The antigen being recognized was MAGE-A1, which was presented on the cancer cell surface by the major histocompatibility complex (MHC). nih.govmdpi.com
This discovery opened up a new field of research into tumor-associated antigens and their potential for targeted cancer therapies. Following the identification of MAGE-A1, numerous other proteins with similar properties were discovered, expanding the family of CTAs. nih.govmdpi.com
Classification and Nomenclature of the MAGE Gene Family
The human MAGE gene family is extensive, with over 40 members that are conserved in eukaryotes and have expanded in mammals. nih.govorigene.com These genes are categorized into two main types based on their expression patterns and chromosomal location. mdpi.comnih.gov
Type I MAGEs: These are considered true CTAs and include the MAGE-A, MAGE-B, and MAGE-C subfamilies. tmrjournals.comnih.gov Their genes are clustered on the X chromosome. nih.govaacrjournals.org In healthy individuals, their expression is primarily restricted to the testis and occasionally the placenta. nih.govwikipedia.org
Type II MAGEs: This group includes the MAGE-D, -E, -F, -G, -H, -L subfamilies, and Necdin. mdpi.comnih.gov Unlike Type I, their genes are not confined to the X chromosome and are expressed in a wide range of normal tissues. nih.gov
All members of the MAGE family share a conserved region of about 200 amino acids known as the MAGE conserved domain. wikipedia.org The nomenclature for the human MAGE genes has been established to provide a systematic classification based on sequence homology and chromosomal location. aacrjournals.orgnih.gov
| MAGE Family Type | Subfamilies | Chromosomal Location | Expression Pattern |
|---|---|---|---|
| Type I | MAGE-A, MAGE-B, MAGE-C | X chromosome | Testis, placenta (occasionally), and various tumors |
| Type II | MAGE-D, MAGE-E, MAGE-F, MAGE-G, MAGE-H, MAGE-L, Necdin | Not restricted to the X chromosome | Wide range of normal tissues |
Significance of Specific Epitopic Regions within Cancer/Testis Antigens in Immune Recognition
The immunogenicity of CTAs lies in their ability to be processed into smaller peptide fragments, known as epitopes, which are then presented on the surface of cancer cells by MHC molecules. nih.govnih.gov These epitopes are the specific components recognized by T cells, initiating an anti-tumor immune response. nih.govnih.govnih.gov
Different regions within a single CTA protein can give rise to multiple epitopes, each with the potential to bind to different HLA molecules and be recognized by distinct T cell populations. nih.gov For instance, research on the CTA NY-ESO-1 has identified the 119-143 region as an immunodominant peptide that can be presented by multiple HLA-DR alleles to stimulate tumor-reactive CD4+ T cells. aacrjournals.orgresearchgate.net This promiscuity in HLA binding is highly significant for the development of broadly applicable cancer vaccines. aacrjournals.org
Properties
sequence |
PGVLLKEFTVSGNILTIRLTAADHR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (119-143); NY-ESO-1 (119-143) |
Origin of Product |
United States |
Molecular Biology of Cancer/testis Antigen 1 Mage A1 Gene and Transcripts
Genomic Organization and Chromosomal Localization of MAGEA1
The MAGEA1 gene is a member of the larger MAGE (Melanoma-Associated Antigen) gene family. genecards.orgwikipedia.orgaacrjournals.org The members of the MAGE-A subfamily, including MAGEA1, are clustered on the long arm of the X chromosome, specifically at the chromosomal band Xq28. genecards.orgwikipedia.orgaacrjournals.org This clustering suggests a common evolutionary origin and potentially coordinated regulation. The MAGEA1 gene itself is composed of three exons, with the main open reading frame that codes for the protein being located within the large terminal exon. aacrjournals.orgnih.gov The promoters and first exons of the MAGE-A genes exhibit considerable variability, which may allow for the same function to be expressed under different transcriptional controls. genecards.orgwikipedia.org
| Gene Feature | Description |
| Gene Name | MAGEA1 (MAGE Family Member A1) |
| Chromosomal Location | Xq28 |
| Gene Family | MAGE (Melanoma-Associated Antigen) |
| Genomic Structure | Comprises three exons |
Transcriptional Regulation and Promoter Elements of MAGEA1
The expression of MAGEA1 is tightly regulated, primarily at the transcriptional level. In normal somatic tissues, the gene is silenced, while in male germ cells and various cancer cells, it is actively transcribed. nih.govnih.gov This differential expression is governed by a complex interplay of epigenetic mechanisms and transcription factors.
The promoter region of the MAGEA1 gene contains several key regulatory elements. Notably, it possesses binding sites for transcription factors such as Ets-1 and Sp1. nih.govnih.govaacrjournals.org The Ets family of transcription factors, in particular, has been shown to be crucial for high-level transcriptional activation of MAGEA1. nih.gov The promoter is also characterized by a CpG-rich region, which is a key site for epigenetic modifications that control gene activity. nih.gov
Epigenetic Control Mechanisms of MAGEA1 Expression: DNA Methylation and Histone Modifications
Epigenetic modifications are the primary drivers of MAGEA1 silencing in normal tissues and its reactivation in cancer. The two main epigenetic mechanisms involved are DNA methylation and histone modifications.
DNA Methylation: The promoter of MAGEA1 is typically hypermethylated in normal somatic cells, which prevents the binding of transcription factors and leads to transcriptional repression. nih.govnih.govaacrjournals.org In contrast, in expressing tumor cells and male germ cells, the promoter is largely unmethylated, allowing for gene transcription. nih.govresearchgate.net Demethylating agents have been shown to induce MAGEA1 expression in non-expressing cancer cell lines, confirming the critical role of DNA methylation in its regulation. nih.govnih.gov Studies have indicated that DNA methylation plays a dominant role in the epigenetic hierarchy governing MAGEA1 expression. nih.gov
Histone Modifications: Histone modifications also play a significant role in regulating MAGEA1 expression. Inactivated MAGEA1 genes are associated with repressive histone marks, such as the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3). nih.gov Conversely, the activation of MAGEA1 is linked to activating histone marks, including the acetylation of histone H3 (H3ac) and the dimethylation of histone H3 at lysine 4 (H3K4me2). nih.govnih.gov While histone deacetylation contributes to the repression of MAGEA1, inhibitors of histone deacetylases (HDACs) have been shown to induce only transient gene expression without causing demethylation of the promoter, suggesting that DNA methylation is the more dominant and stable silencing mechanism. nih.govaacrjournals.org
| Epigenetic Mark | Effect on MAGEA1 Expression | State in Expressing Cells (e.g., Cancer) | State in Non-Expressing Cells (e.g., Somatic) |
| DNA Methylation | Repression | Hypomethylated nih.govresearchgate.net | Hypermethylated nih.govaacrjournals.org |
| Histone H3 Acetylation (H3ac) | Activation | Increased nih.gov | Decreased |
| Histone H3 Lysine 4 Dimethylation (H3K4me2) | Activation | Increased nih.govnih.gov | Decreased |
| Histone H3 Lysine 9 Trimethylation (H3K9me3) | Repression | Decreased | Increased nih.gov |
Transcription Factors Governing MAGEA1 Activation and Repression
Several transcription factors have been identified that can influence the expression of MAGEA1. As mentioned, Ets-1 and Sp1 binding sites are present in the MAGEA1 promoter, and Ets proteins are key activators. nih.govnih.govaacrjournals.org
Another important regulator is the cancer-testis antigen BORIS (Brother of the Regulator of Imprinted Sites) , which has been shown to activate MAGEA1 expression. nih.gov Ectopic expression of BORIS can lead to the demethylation and activation of the MAGEA1 promoter. nih.gov Interestingly, Sp1 can partially repress the BORIS-mediated activation of MAGEA1, suggesting a competitive mechanism between these factors. nih.gov
The MAGE-A1 protein itself can also be involved in transcriptional regulation. It has been shown to interact with the transcriptional corepressor SKIP (Ski-interacting protein) and the histone deacetylase HDAC1 , suggesting that MAGE-A1 can function as a transcriptional repressor for other genes. nih.gov
mRNA Splicing Variants and Isoforms of Cancer/Testis Antigen 1
Alternative splicing is a common mechanism for generating protein diversity from a single gene. mdpi.commdpi.com While the MAGEA1 gene has a relatively simple structure with a large coding exon, the possibility of alternative splicing events cannot be entirely ruled out. The MAGE gene family, in general, exhibits variability in their promoters and first exons, which could potentially lead to different transcript variants. genecards.orgwikipedia.org However, specific, functionally distinct splice isoforms of MAGEA1 have not been extensively characterized in the literature to date. Further research is needed to determine if alternative splicing plays a significant role in regulating MAGE-A1 function.
Post-Transcriptional Regulatory Networks Affecting Cancer/Testis Antigen 1 mRNA Stability (e.g., microRNAs)
Post-transcriptional regulation, particularly through microRNAs (miRNAs), is a critical layer of gene expression control. youtube.com MiRNAs are small non-coding RNAs that can bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression.
Biochemical and Structural Characterization of Cancer/testis Antigen 1 Mage A1 and Its 119 143 Fragment
Primary, Secondary, and Tertiary Structural Features of Full-Length Cancer/Testis Antigen 1
Cancer/Testis Antigen 1 (MAGE-A1), a member of the MAGEA gene family, is a protein comprising 309 amino acids with a molecular mass of approximately 34.3 kDa. genecards.orguniprot.org The genes of the MAGEA family, including MAGE-A1, are clustered on the Xq28 chromosome and share 50% to 80% sequence identity. genecards.orgwikipedia.org While the promoters and first exons of these genes show considerable variability, suggesting diverse transcriptional controls, the encoded proteins are thought to serve similar functions. wikipedia.org
Functionally, MAGE-A1 is implicated in transcriptional regulation through its interaction with proteins like SNW1 and by recruiting histone deacetylase HDAC1. genecards.orguniprot.org It may also play a role in inhibiting the transactivation of the Notch intracellular domain. uniprot.org
Identification and Validation of Immunogenic Cancer/Testis Antigen 1 Epitopes (e.g., MAGE-A1 (278-286))
The identification of immunogenic epitopes from Cancer/Testis Antigen 1 (MAGE-A1) is a critical area of research for the development of cancer immunotherapies. sb-peptide.compnas.org These epitopes are short peptide fragments of the MAGE-A1 protein that can be presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells and recognized by cytotoxic T lymphocytes (CTLs). sb-peptide.comnih.gov
One of the well-characterized MAGE-A1 epitopes is the nonamer MAGE-A1 (278-286) , with the amino acid sequence KVLEYVIKV . sb-peptide.compeptides.degenscript.com This epitope has been identified as being presented by the HLA-A*02:01 molecule, a common human MHC class I allele. sb-peptide.comnih.govresearchgate.net The "Predict-Calibrate-Detect" approach, which combines epitope prediction with high-performance liquid chromatography-mass spectrometry, was successfully used to identify this peptide on the surface of a human breast carcinoma cell line. nih.govresearchgate.net Further validation has shown that CTLs specific for the MAGE-A1 (278-286) epitope can be generated and are capable of recognizing and killing tumor cells presenting this peptide. nih.govresearchgate.net
Another identified epitope is the nonamer MAGE-A1 (161-169) , with the sequence EADPTGHSY , which is presented by HLA-A1 molecules. pnas.orgjpt.com This was one of the first MAGE-A1 epitopes to be identified and was found to be recognized by autologous CTLs from a melanoma patient. pnas.org
Immunopeptidomics studies have identified several other MAGE-A1-derived peptides presented by HLA-A02:01. t-knife.com In one study, eight such peptides were found on both human and murine cells engineered to express MAGE-A1 and HLA-A02:01, indicating a high degree of similarity in epitope processing between the species. t-knife.com Notably, the KVL (KVLEYVIKV) epitope was found to be the most abundant. t-knife.com
The immunogenicity of these epitopes has been confirmed through various in vitro and in vivo studies. For example, the MAGE-A1 (278-286) peptide is used to stimulate specific cytotoxic T cells from peripheral blood mononuclear cells for analysis of epitope specificity and cytokine production. sb-peptide.com The ability of these epitopes to elicit a T-cell response has made them attractive targets for the development of cancer vaccines and T-cell-based immunotherapies. sb-peptide.comgoogle.com
Table 1: Identified Immunogenic Epitopes of Cancer/Testis Antigen 1 (MAGE-A1)
| Epitope | Amino Acid Sequence | Presenting MHC Allele |
|---|---|---|
| MAGE-A1 (278-286) | KVLEYVIKV | HLA-A*02:01 |
| MAGE-A1 (161-169) | EADPTGHSY | HLA-A1 |
| MAGE-A2/3/4/6/10/12 derived | p248G9 | HLA-A*02:01 |
| MAGE-A1 derived | p248D9 | HLA-A*02:01 |
Conformational Analysis and Stability of Cancer/Testis Antigen 1 Epitopic Peptides
The conformation and stability of MAGE-A1 epitopic peptides when bound to MHC molecules are crucial for their recognition by T-cell receptors (TCRs). nih.govresearchgate.net X-ray crystallography studies have provided detailed insights into the conformation of these peptides within the MHC binding groove.
For the MAGE-A1 (161-169) peptide (EADPTGHSY) bound to HLA-A1, the peptide adopts a relatively stable conformation. nih.govfree.fr The middle section of the peptide (residues P4-P7) is somewhat loosely bound in the groove, a feature observed in many pMHC class I complexes. free.fr The stability of this complex is enhanced by a network of polar and nonpolar interactions between the peptide and residues of the MHC heavy chain, as well as by water-mediated hydrogen bonds. nih.gov The peptide residues pGlu1, pAla2, pAsp3, pHis7, and pPhe9 are accommodated in the A, B, D, E, and F pockets of the HLA-A1 binding groove, respectively. nih.gov The peptide itself presents a relatively flat surface for TCR recognition. nih.govfree.fr
The conformation of the MAGE-A3 peptide, which is highly similar to MAGE-A1 epitopes, when bound to HLA-A1 has also been studied. In this case, the peptide is presented in a nearly identical manner to a similar peptide from the protein Titin. researchgate.net This highlights that nonamer peptides bound to class I MHC molecules often adopt similar conformations. researchgate.net
The stability of the interaction between the peptide and the MHC molecule is a key determinant of the epitope's immunogenicity. The binding affinity, which is a measure of this stability, is influenced by the "anchor" residues of the peptide that fit into specific pockets within the MHC binding groove. nih.gov While primary anchor residues are the main determinants of binding specificity, secondary anchor residues can fine-tune the binding motif for a given MHC allele. nih.gov
The flexibility of the peptide within the binding groove can also play a role in TCR recognition. For the MAGE-A1 (161-169) peptide in the HLA-A1 complex, most side chains have relatively inflexible orientations, with the exception of pHis7. nih.gov
Post-Translational Modifications of Cancer/Testis Antigen 1 (e.g., Phosphorylation, Ubiquitination)
Post-translational modifications (PTMs) are crucial for regulating the function and stability of proteins, and Cancer/Testis Antigens (CTAs) are no exception. nih.gov While direct evidence for PTMs on MAGE-A1 is still an area of active research, studies on other MAGE family members, particularly MAGE-A11, provide strong indications that phosphorylation and ubiquitination are key regulatory mechanisms. nih.govnih.gov The high degree of sequence homology within the MAGE family suggests that these modifications may be common across different members. nih.gov
Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group to a protein, can significantly alter its activity and interactions with other molecules. genscript.com In the context of the MAGE family, studies on MAGE-A11 have shown that its interaction with the androgen receptor (AR) is regulated by phosphorylation. nih.gov Specifically, epidermal growth factor (EGF) signaling leads to the phosphorylation of MAGE-A11 at Threonine-360. nih.gov This phosphorylation event is linked to the stabilization of the MAGE-AR complex and an increase in AR transcriptional activity. nih.gov Given the conserved nature of the MAGE homology domain, it is plausible that similar phosphorylation-dependent regulatory mechanisms exist for MAGE-A1. nih.gov
Ubiquitination: Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation. mdpi.com Research indicates that MAGE proteins can function as regulators of ubiquitination by forming complexes with E3 RING ubiquitin ligases, thereby modulating their activity and substrate specificity. nih.gov For instance, MAGE-A1 has been reported to stimulate the ligase activity of TRIM31. nih.gov
Furthermore, studies on MAGE-A11 have revealed that EGF signaling also induces its ubiquitination at Lysine-240 and Lysine-245. nih.gov This ubiquitination is dependent on the prior phosphorylation of MAGE-A11 and contributes to the increased turnover of both MAGE-A11 and the AR. nih.gov The interplay between phosphorylation and ubiquitination appears to be a critical regulatory mechanism for MAGE protein function. nih.govnih.gov
The expression of CTA genes is also regulated by epigenetic modifications, such as DNA methylation and histone post-translational modifications, including acetylation and methylation. nih.govwikipedia.org These epigenetic events control the accessibility of the gene for transcription and are fundamental to the cancer-specific expression pattern of CTAs. nih.govnih.gov
Binding Affinity and Specificity of Cancer/Testis Antigen 1 Epitopes to Major Histocompatibility Complex (MHC) Molecules
The binding of Cancer/Testis Antigen 1 (MAGE-A1) epitopes to Major Histocompatibility Complex (MHC) molecules is a highly specific process that is fundamental to the T-cell-mediated immune response against cancer cells. nih.govpnas.org This specificity is determined by the amino acid sequence of the peptide epitope and the polymorphic nature of the MHC molecules. nih.gov
The binding affinity of a peptide to an MHC molecule is a measure of the stability of the peptide-MHC (pMHC) complex. High-affinity binding is generally required for a peptide to be presented on the cell surface in sufficient numbers to elicit a T-cell response. capes.gov.br The binding groove of MHC class I molecules contains several pockets that accommodate specific amino acid side chains of the peptide, known as anchor residues. nih.gov These anchor residues are the primary determinants of binding specificity for a given MHC allele. nih.gov
For example, the MAGE-A1 (278-286) epitope (KVLEYVIKV) has been shown to bind to the HLA-A*02:01 molecule. sb-peptide.comnih.gov This epitope contains the characteristic anchor residues for this HLA allele. Similarly, the MAGE-A1 (161-169) epitope (EADPTGHSY) binds to HLA-A1 . pnas.orgjpt.com
Several studies have systematically analyzed the binding of potential MAGE-A1 epitopes to various common HLA-A alleles, including HLA-A1, -A2.1, -A3.2, -A11, and -A24. capes.gov.br These studies have identified numerous peptides with good binding affinity (defined as a dissociation constant, Kd, of 500 nM or less) for each of these alleles. capes.gov.br Interestingly, some of these peptides were found to bind to more than one HLA-A allele, indicating a degree of promiscuity in binding. capes.gov.br
The specificity of the interaction is not only determined by the peptide's sequence but also by the conformation it adopts within the MHC binding groove. nih.gov Even subtle changes in the peptide sequence can affect its binding affinity and the conformation of the pMHC complex, which in turn can influence its recognition by T-cell receptors. nih.gov
The development of heteroclitic peptides, which are modified versions of native epitopes with improved MHC binding affinity, is a strategy used to enhance the immunogenicity of cancer vaccines. vaxon-biotech.eu For instance, a heteroclitic peptide derived from MAGE-A has been shown to induce CTLs that can recognize the native epitopes from several MAGE-A proteins. vaxon-biotech.eu
Table 2: Binding of MAGE-A1 Epitopes to MHC Molecules
| Epitope | Sequence | MHC Allele | Binding Affinity (Kd) |
|---|---|---|---|
| MAGE-A1 (161-169) | EADPTGHSY | HLA-A1 | Not specified |
| MAGE-A1 (278-286) | KVLEYVIKV | HLA-A*02:01 | Not specified |
| MAGE-A1 derived | Multiple | HLA-A1, -A2.1, -A3.2, -A11, -A24 | ≤ 500 nM for high-affinity binders |
Cellular Expression and Regulation of Cancer/testis Antigen 1
Physiological Expression Patterns in Germline Tissues (Testis, Placenta)
Under normal physiological conditions in adults, the expression of Cancer/Testis Antigen 1 is predominantly confined to the immune-privileged tissues of the testis and placenta. nih.govwikipedia.org In the testis, CTAG1 is expressed in germ cells, specifically in the proliferating spermatogonia and primary spermatocytes, but is absent in post-meiotic cells like spermatids and mature sperm. nih.govnih.gov This expression pattern suggests a role in the early stages of gametogenesis. nih.gov
In addition to the testis, CTAG1 expression has been documented in the placenta. nih.govwikipedia.orgnih.gov Studies have shown that embryonic expression of CTAG1 begins in the second trimester, coinciding with the proliferation of germ cells. origene.com Immunohistochemical analyses have confirmed the presence of the NY-ESO-1 protein in placental tissues, with expression patterns varying depending on the specific antigen and gestational age. nih.gov This expression in trophoblasts, which share invasive and proliferative characteristics with cancer cells, highlights the link between CTAG1 and developmental processes. nih.gov It is important to note that these immune-privileged sites, including the testis and placenta, generally lack HLA-class I molecule expression, meaning the CTAG1 antigen is not presented to the immune system in these tissues. nih.govnih.gov
Aberrant Expression in Somatic Cells and Pathological States
While absent in most normal adult somatic tissues, Cancer/Testis Antigen 1 is aberrantly re-expressed in a wide variety of malignant tumors. nih.govwikipedia.orgnumberanalytics.com This tumor-restricted expression makes it a highly specific biomarker and an attractive target for cancer therapies. nih.govplos.org The first identification of a cancer/testis antigen, MAGE-A1, and the subsequent discovery of NY-ESO-1, revealed that these proteins are expressed in cancers of diverse histological origins but not in normal tissues, with the exception of germline cells. nih.govwikipedia.org
The frequency and level of CTAG1 expression can vary significantly among different types of cancer and even among patients with the same cancer type. nih.gov Its expression is often associated with more advanced and aggressive disease, and it is frequently more common in metastatic lesions compared to primary tumors. nih.gov For instance, one study noted that MAGE-A1 expression in primary melanoma was 20%, but rose to 51% in distant metastases. nih.gov Cancers where CTAG1 expression has been frequently reported include melanoma, lung cancer, breast cancer, esophageal cancer, liver cancer, gastric cancer, prostate cancer, and ovarian cancer. ontosight.ainih.govnih.gov
Table 1: Aberrant Expression of Cancer/Testis Antigen 1 in Various Cancers
| Cancer Type | Reported Expression | Reference(s) |
|---|---|---|
| Melanoma | Frequently Expressed | ontosight.ainih.govnih.govnumberanalytics.com |
| Lung Cancer | Frequently Expressed | ontosight.ainih.govnih.govnumberanalytics.com |
| Breast Cancer | Frequently Expressed | ontosight.ainih.govnumberanalytics.com |
| Esophageal Cancer | Frequently Expressed | nih.govnih.gov |
| Liver Cancer | Frequently Expressed | nih.govnih.gov |
| Gastric Cancer | Frequently Expressed | nih.gov |
| Prostate Cancer | Frequently Expressed | nih.govnih.gov |
| Ovarian Cancer | Frequently Expressed | nih.gov |
| Bladder Cancer | Frequently Expressed | nih.gov |
Intracellular Localization and Trafficking of Cancer/Testis Antigen 1 Protein
The function of a protein is intrinsically linked to its location within the cell. Research indicates that the Cancer/Testis Antigen 1 protein can be found in both the nucleus and the cytoplasm of cells. ontosight.ai The protein's structure includes a C-terminal domain that is understood to be involved in its subcellular localization. ontosight.ai The ability of CTAG1 to be recognized by the immune system implies that, following its synthesis, it is processed through the antigen presentation pathway. Intracellular proteins are degraded by the proteasome into smaller peptides, which are then transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and trafficked to the cell surface for presentation to cytotoxic T lymphocytes. nih.gov While the precise trafficking pathways of CTAG1 are not fully detailed, its identification through serological analysis of expression libraries (SEREX) confirms its existence as an intracellular antigen capable of eliciting a robust immune response. nih.gov
Mechanisms Driving De Novo Expression in Pathological Contexts
The "switching on" of Cancer/Testis Antigen 1 expression in cancer cells, where it is normally silenced, is primarily driven by epigenetic modifications. wikipedia.orgnih.gov In normal somatic cells, the promoter regions of CTA genes are typically heavily methylated, an epigenetic mechanism that silences gene expression. wikipedia.org Widespread DNA hypomethylation, a hallmark of carcinogenesis, is considered a key reason for the re-expression of CTAs in tumors. nih.gov
Studies have shown a strong correlation between the demethylation of CpG islands in the CTAG1 promoter region and the induction of its expression. miami.edu This mechanism has been demonstrated experimentally, where treatment of cancer cell lines with demethylating agents, such as 5-aza-2'-deoxycytidine (decitabine), leads to the de novo expression of the antigen. nih.govmiami.eduoup.com This induced antigen is properly processed and presented by the cancer cells, making them recognizable by specific T cells. miami.edu
Beyond DNA methylation, other regulatory mechanisms are also involved. These include histone modifications, which can alter chromatin structure to make genes accessible for transcription, and the activity of various transcriptional factors. nih.govnumberanalytics.comoup.com Furthermore, the genomic instability inherent in cancer cells can contribute to the aberrant activation of CTA genes through mechanisms like chromosomal rearrangements. numberanalytics.com
Table 2: Key Mechanisms of CTAG1 De Novo Expression in Cancer
| Mechanism | Description | Key Molecules/Processes | Reference(s) |
|---|---|---|---|
| Epigenetic Regulation | The primary driver of CTAG1 re-expression. | wikipedia.orgnih.gov | |
| DNA Hypomethylation | Removal of methyl groups from the CTAG1 gene promoter, leading to transcriptional activation. | CpG islands, 5-aza-2'-deoxycytidine | wikipedia.orgnih.govmiami.edu |
| Histone Modification | Changes to histone proteins that alter chromatin accessibility and gene expression. | Histone demethylases (e.g., LSD1), Histone deacetylase (HDAC) inhibitors | numberanalytics.comoup.com |
| Transcriptional Regulation | Control of gene expression by proteins that bind to DNA. | Transcription factors (e.g., SP1) | numberanalytics.com |
| Genomic Instability | Alterations in the genome structure. | Chromosomal rearrangements, gene amplifications | numberanalytics.com |
Cellular Stress Responses and Cancer/Testis Antigen 1 Expression
Cancer cells exist in a state of constant stress due to factors like rapid proliferation, nutrient deprivation, hypoxia, and DNA damage. The activation of stress response pathways is crucial for their survival and propagation. mdpi.com There is an emerging concept that links the expression of cancer/testis antigens to cellular stress responses and the acquisition of stress-resistance properties, particularly in cancer stem-like cells. tandfonline.com
Some cancer/testis antigens have been designated as cancer/testis/stem (CTS) antigens due to their preferential expression in cancer stem-like cells, which are highly resistant to conventional therapies. tandfonline.com The re-activation of these germline genes in cancer may be part of a broader, ancient stress-response program that allows cancer cells to adapt and survive under harsh conditions. sciencedaily.com For example, some CTAs have been implicated in conferring resistance to apoptosis and certain chemotherapeutic agents. nih.gov While a direct causal link showing that specific cellular stressors (like heat shock or oxidative stress) directly trigger CTAG1 expression is still an area of active investigation, the overarching hypothesis is that the reactivation of gametogenic programs provides cancer cells with survival advantages analogous to those of germ cells. nih.gov This process may involve the DNA damage response pathways, as kinases like ATR and CHK1, which are central to the replication stress response, have been shown to be required for the expression of other immune-related proteins in cancer cells. mdpi.com
Immunological Significance of Cancer/testis Antigen 1 119 143 As an Epitope
Antigen Processing and Presentation Pathways for Cancer/Testis Antigen 1 Epitopes
The processing and presentation of the NY-ESO-1 (119-143) epitope are critical first steps in the initiation of an adaptive immune response. This peptide is primarily presented by Major Histocompatibility Complex (MHC) class II molecules, which dictates the pathway of its generation and loading. aacrjournals.orgresearchgate.netnih.gov
The NY-ESO-1 (119-143) region is predominantly recognized as an MHC class II T-helper epitope. aacrjournals.orgnih.govfrontiersin.org As such, the full-length NY-ESO-1 protein is typically taken up by antigen-presenting cells (APCs), such as dendritic cells, from the extracellular environment. Inside the APC, the protein is trafficked into the endo-lysosomal pathway. Here, it is subjected to degradation by a series of proteases, resulting in a diverse collection of peptide fragments, known as the peptidome. This process generates the 119-143 peptide fragment.
While proteasomal cleavage in the cytoplasm is the canonical pathway for generating peptides for MHC class I presentation, the generation of the MHC class II-restricted 119-143 epitope occurs in endosomal compartments. universiteitleiden.nl However, it is noteworthy that some predictive algorithms and studies on other cancer-testis antigens consider proteasomal processing for identifying potential MHC class I epitopes that could also arise from these proteins. dntb.gov.uaaacrjournals.orgnih.gov
The transporter associated with antigen processing (TAP) is a key component of the MHC class I antigen presentation pathway, responsible for moving peptides from the cytosol into the endoplasmic reticulum (ER). universiteitleiden.nluniprot.org Since the NY-ESO-1 (119-143) epitope is presented by MHC class II molecules, its loading is TAP-independent. universiteitleiden.nl
Following its generation in the endo-lysosomal compartment, the 119-143 peptide is loaded onto nascent MHC class II molecules within a specialized vesicle known as the MHC class II compartment (MIIC). The NY-ESO-1 (119-143) peptide is considered a "promiscuous" epitope, meaning it can bind to multiple different HLA-DR alleles, which are types of MHC class II molecules. aacrjournals.orgresearchgate.netnih.govnih.gov This promiscuity significantly broadens the patient population that can mount an immune response to this epitope. aacrjournals.orgnih.gov Studies have demonstrated its ability to be presented by various HLA-DR alleles, including DRB10101, DRB10401, DRB10701, and the DR52b allele (DRB30202). aacrjournals.orgaacrjournals.orgaacrjournals.org The efficiency of this loading can be enhanced in vitro by agents that facilitate ligand exchange on HLA-DR molecules. plos.orgnih.gov
Recognition of Cancer/Testis Antigen 1 Epitope/MHC Complexes by T-Cell Receptors (TCRs)
Once the NY-ESO-1 (119-143)/MHC class II complex is displayed on the surface of an APC, it can be recognized by specific T-cell receptors on CD4+ T helper cells, a crucial step for initiating a targeted anti-tumor immune response. aacrjournals.orgnih.gov
The interaction between the TCR and the peptide-MHC (pMHC) complex is highly specific. T-cells bearing TCRs that recognize the NY-ESO-1 (119-143) epitope can be activated, leading to an anti-tumor response. The affinity of this interaction is a key determinant of T-cell activation, though even a low number of pMHC complexes on a tumor cell can be sufficient to trigger a potent T-cell response due to the avidity created by multiple TCR-pMHC engagements at the immunological synapse. nih.govfrontiersin.org
Research has focused on defining the minimal core region of the 119-143 peptide required for T-cell recognition. For the HLA-DRB1*0101 (DR1) allele, the minimal optimal epitope was identified as the 15-amino-acid peptide, ESO 123-137. aacrjournals.orgnih.govunil.ch T-cells specific for the 119-143 region were shown to efficiently recognize APCs loaded with the full-length NY-ESO-1 protein, confirming that this epitope is naturally processed and presented. aacrjournals.orgaacrjournals.orgunil.chnih.gov Furthermore, T-helper cell lines generated in vitro to recognize this epitope showed functional avidity comparable to that of T-cells from patients vaccinated with the NY-ESO-1 protein. nih.gov
| MHC Restriction | Parent Peptide | Minimal Optimal Epitope |
| HLA-DRB1*0101 (DR1) | NY-ESO-1 (119-143) | NY-ESO-1 (123-137) aacrjournals.orgnih.govunil.ch |
| HLA-DR52b | NY-ESO-1 (119-143) | NY-ESO-1 (123-137) aacrjournals.orgpnas.org |
The repertoire of T-cells responding to the NY-ESO-1 (119-143) epitope exhibits conserved features, meaning that different individuals often utilize TCRs with similar structures. aacrjournals.orgaacrjournals.org Studies analyzing the T-cell receptor β-chain variable region (Vβ) usage have identified a restricted set of Vβ genes in T-cells that recognize this epitope when presented by specific MHC alleles.
For instance, a significant portion of CD4+ T-cells that recognize the epitope in the context of HLA-DR52b use the Vβ2 gene. aacrjournals.org Similarly, for the HLA-DR1 allele, a frequent usage of Vβ3 has been observed. aacrjournals.org This conservation of the TCR repertoire is also seen in T-cells primed in vitro, which display a Vβ usage pattern similar to that found in vaccinated patients. nih.gov This suggests a common and focused immune response to this specific epitope across different individuals. aacrjournals.org However, it's also noted that helper and regulatory T-cells specific for the same epitope can exhibit distinct T-cell repertoires. nih.govaai.org
| MHC Restriction | Dominant TCR Vβ Usage | Patient/Donor Status |
| HLA-DR52b | Vβ2 | Vaccinated Patients aacrjournals.org & In Vitro Primed nih.gov |
| HLA-DRB1*0101 (DR1) | Vβ3 | Vaccinated Patients aacrjournals.org |
Induction and Maturation of Cancer/Testis Antigen 1-Specific Cytotoxic T Lymphocytes (CTLs)
While the NY-ESO-1 (119-143) epitope is primarily recognized by CD4+ T helper cells, these cells play an indispensable role in the induction and maturation of CD8+ cytotoxic T lymphocytes (CTLs), which are the main effectors in killing cancer cells. aacrjournals.orgdntb.gov.ua
The activation of NY-ESO-1 (119-143)-specific CD4+ T-cells leads to the differentiation of these cells into helper subtypes, notably Th1 and Th2 cells. aacrjournals.orgnih.gov Th1-type cells are particularly crucial for anti-tumor immunity. aacrjournals.org They produce cytokines like interferon-gamma (IFN-γ), which enhances the antigen-presenting capabilities of APCs and directly promotes the activation, proliferation, and survival of CTLs. aacrjournals.orgplos.orgnih.gov Studies have shown that CD4+ T-cell clones specific for the 119-143 epitope are of the Th1 type and that these cells can stimulate anti-tumor CTL responses. aacrjournals.orgaacrjournals.orgunil.ch This "T-cell help" is essential for developing a robust and durable CTL response capable of controlling and eliminating tumors expressing NY-ESO-1. dntb.gov.ua
Role of Antigen-Presenting Cells (APCs) in Cancer/Testis Antigen 1 Epitope Presentation
The initiation of a T-cell mediated immune response against the Cancer/Testis Antigen 1 (CTAG1) epitope (119-143) is critically dependent on its uptake, processing, and presentation by professional Antigen-Presenting Cells (APCs). Dendritic cells (DCs), being the most potent APCs, play a central role in this process. frontiersin.org They can acquire the NY-ESO-1 antigen through various mechanisms, including the engulfment of dying tumor cells or through endocytosis. frontiersin.org
Once internalized, the full-length NY-ESO-1 protein is processed within the endosomal pathway of the APC. It is proteolytically cleaved into smaller peptides, including the 119-143 fragment. This epitope is then loaded onto Major Histocompatibility Complex (MHC) class II molecules. Research demonstrates that the NY-ESO-1 (119-143) peptide is a "promiscuous" epitope, meaning it can bind to a wide variety of HLA-DR alleles. aacrjournals.orgnih.govresearchgate.net This promiscuity is highly significant as it allows the epitope to be presented to CD4+ T cells in a large portion of the human population with diverse genetic backgrounds. aacrjournals.orgnih.gov
Studies have successfully used different types of APCs in vitro to stimulate T-cell responses. These include:
Monocyte-derived Dendritic Cells (mo-DCs): These are potent APCs generated from monocytes in the blood and have been shown to efficiently process and present the full-length recombinant NY-ESO-1 protein to induce specific CD4+ T cell responses. aacrjournals.org
Peripheral Blood Mononuclear Cells (PBMCs): The general population of mononuclear cells from the blood, which includes monocytes and B cells, can be pulsed with the NY-ESO-1 (119-143) peptide or the full-length protein to serve as APCs and activate T cells. nih.govnih.gov
Epstein-Barr virus-transformed B-cell lines: These are used in laboratory settings to present the epitope in the context of specific MHC class II molecules to T-cell lines. nih.gov
The presentation of the NY-ESO-1 (119-143) epitope by APCs to the T-cell receptor on CD4+ T helper cells is a crucial step for initiating an anti-tumor immune response. Activated CD4+ T cells can provide help to CD8+ cytotoxic T lymphocytes (CTLs), which are responsible for directly killing tumor cells, and can also support B cells in producing NY-ESO-1 specific antibodies. aacrjournals.org Research has shown that CD4+ T cells activated by this epitope can be of both Th1 and Th2 types, indicating a broad and multifaceted immune response. aacrjournals.orgnih.gov Th1 cells are typically associated with cellular immunity and CTL activation, while Th2 cells are linked to humoral immunity. aacrjournals.org
Table 1: APCs and HLA Molecules in NY-ESO-1 (119-143) Presentation
| Antigen-Presenting Cell (APC) Type | Antigen Form | Presenting MHC Molecule | Key Research Finding | Source |
|---|---|---|---|---|
| Dendritic Cells (DCs) | Full-length protein / Peptide | MHC Class II | Considered the most dominant APC for initiating T cell responses. frontiersin.org | frontiersin.org |
| Monocyte-derived Dendritic Cells (mo-DCs) | Recombinant full-length protein | HLA-DR1 | Efficiently process and present the antigen to vaccine-induced CD4+ T cells. aacrjournals.org | aacrjournals.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | Peptide (119-143) / Recombinant protein | Multiple HLA-DR alleles | Can present naturally processed epitopes from the full-length protein. nih.govnih.gov | nih.govnih.gov |
| EBV-transformed B-cell lines | Peptide (119-143) | HLA-DRB10802, DRB10901, DRB11502, DRB10405/*0410 | Used to demonstrate epitope presentation by multiple specific HLA molecules prevalent in certain populations. nih.gov | nih.gov |
Immune Evasion Mechanisms Related to Cancer/Testis Antigen 1 Expression
Despite the high immunogenicity of the NY-ESO-1 antigen, tumors have developed several strategies to evade the immune system. These mechanisms can prevent the recognition and elimination of cancer cells expressing this antigen, posing a significant challenge for immunotherapy. nih.gov
A primary mechanism of immune escape is the downregulation or complete loss of NY-ESO-1 antigen expression. nih.gov Tumors are often heterogeneous, and under the selective pressure of an active immune response, cancer cell variants that no longer express the target antigen can emerge and proliferate. numberanalytics.com This process, known as antigen escape, renders the tumor invisible to NY-ESO-1-specific T cells. youtube.com
Another critical evasion strategy involves the disruption of the antigen presentation machinery. For an immune response to be initiated, the NY-ESO-1 epitope must be presented on the tumor cell surface by MHC molecules. Tumors can evade this by:
Downregulating MHC Class I and II Molecules: Many cancers reduce or eliminate the expression of MHC molecules on their surface. nih.govfrontiersin.orgmdpi.com The loss of MHC class I expression prevents recognition by CD8+ cytotoxic T cells, while the loss of MHC class II hinders the activation of CD4+ helper T cells. nih.govfrontiersin.org Epigenetic silencing, such as the hypermethylation of MHC gene promoters, is a common mechanism for this downregulation. nih.govfrontiersin.org
Defects in Antigen Processing Machinery: The pathway that processes proteins into peptides for MHC loading can also be defective in cancer cells. This can include mutations or downregulation of components like the Transporter associated with Antigen Processing (TAP). frontiersin.orgfrontiersin.org
Furthermore, tumors create an immunosuppressive microenvironment to dampen anti-tumor immune responses. nih.gov This involves several key players:
Inhibitory Checkpoint Molecules: Tumor cells can upregulate ligands such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that leads to T-cell exhaustion. nih.govnih.gov Similarly, the upregulation of ligands for Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) can dampen T-cell activation. nih.govnih.gov
Recruitment of Suppressive Immune Cells: Tumors can recruit regulatory T cells (Tregs), which suppress the function of effector T cells. nih.gov Studies have shown that chronic exposure to the NY-ESO-1 antigen can lead to the induction of antigen-specific Tregs, which recognize epitopes within the NY-ESO-1 protein and actively suppress local anti-tumor immune responses. frontiersin.org
Secretion of Immunosuppressive Cytokines: The tumor microenvironment is often rich in immunosuppressive cytokines like TGF-beta and IL-10, which inhibit T-cell activation and function. youtube.com
These evasion mechanisms can exist from the beginning (primary resistance) or develop after an initial response to therapy (secondary or acquired resistance). annualreviews.org For instance, patients who relapse after receiving an NY-ESO-1 vaccine have shown loss of either the NY-ESO-1 antigen or HLA class I expression in their tumor cells, highlighting immune pressure-driven tumor evolution. nih.gov
Table 2: Immune Evasion Mechanisms Targeting the NY-ESO-1 Response
| Evasion Mechanism Category | Specific Strategy | Effect on Immune Response | Source |
|---|---|---|---|
| Antigen-Level Evasion | Downregulation or loss of NY-ESO-1 expression | Tumor becomes invisible to NY-ESO-1-specific T cells. | nih.govnumberanalytics.com |
| Epigenetic silencing (promoter hypermethylation) of the CTAG1B gene | Prevents transcription of the NY-ESO-1 antigen. | nih.gov | |
| Defective Antigen Presentation | Downregulation/loss of MHC class I and II molecules | Prevents T-cell recognition of tumor cells. | nih.govnih.govfrontiersin.org |
| Defects in antigen processing machinery (e.g., TAP) | Inhibits peptide loading onto MHC molecules. | frontiersin.orgfrontiersin.org | |
| Immunosuppressive Tumor Microenvironment | Upregulation of checkpoint ligands (e.g., PD-L1) | Induces T-cell exhaustion and anergy. | nih.govnih.gov |
| Recruitment of regulatory T cells (Tregs) | Suppresses the activity of effector T cells. | frontiersin.orgnih.gov | |
| Secretion of immunosuppressive cytokines (e.g., TGF-beta) | Inhibits T-cell activation and proliferation. | youtube.com |
Functional Roles of Cancer/testis Antigen 1 Mage A1 in Cellular Processes
Interaction with Ubiquitin Ligases and Protein Degradation Pathways
MAGE-A1 is a key player in the ubiquitin-proteasome system, primarily by forming complexes with E3 ubiquitin ligases and modulating their activity. Many MAGE proteins, including MAGE-A1, can associate with RING finger-containing proteins to form MAGE-RING Ligases (MRLs), thereby influencing protein ubiquitination and subsequent degradation.
A significant interaction for MAGE-A1 is with the E3 ubiquitin ligase TRIM31 (Tripartite Motif-Containing Protein 31). nih.govnih.gov MAGE-A1 has been shown to stimulate the E3 ubiquitin-ligase activity of TRIM31. nih.govnih.gov This interaction is reminiscent of the evolutionarily conserved NSE1-NSE3-NSE4 complex, suggesting that MAGE-A1 may function as a cofactor for TRIM31. nih.gov The formation of a TRIM31-MAGE-A1-NSE4 complex has been proposed, where MAGE-A1 enhances the auto-ubiquitination of TRIM31. nih.gov
The interaction between MAGE-A1 and TRIM31 involves both of the winged helix motifs (WH/A and WH/B) of MAGE-A1 binding to the coiled-coil domain of TRIM31. nih.gov This binding is crucial for the stimulatory effect of MAGE-A1 on TRIM31's ligase activity. nih.gov By enhancing the activity of ubiquitin ligases, MAGE-A1 can alter the stability of key cellular proteins, thereby contributing to a cellular environment that is favorable for tumor growth.
While the specific substrates targeted by the MAGE-A1-TRIM31 complex are still under investigation, the broader MAGE family has been shown to regulate their partner RING proteins in several ways: by enhancing their ligase activity, specifying new substrates for ubiquitination, and altering their subcellular location. nih.gov For instance, other MAGE proteins like MAGE-A3/A6 can reprogram the ubiquitous TRIM28 ubiquitin ligase to degrade the tumor suppressor AMPKα1. nih.gov This highlights a general mechanism by which MAGE proteins can contribute to oncogenesis through the manipulation of protein degradation pathways.
Table 1: MAGE-A1 Interaction with Ubiquitin Ligase Components
| Interacting Protein | Function of Interaction | Research Finding |
|---|---|---|
| TRIM31 | Stimulates E3 ubiquitin ligase activity. nih.govnih.gov | MAGE-A1 enhances the auto-ubiquitination activity of TRIM31. nih.gov |
| NSE4 | Forms a proposed trimeric complex with MAGE-A1 and TRIM31. nih.gov | Suggests an evolutionary link to the NSE1-NSE3-NSE4 complex. nih.gov |
Influence on Cell Cycle Progression and Checkpoints
MAGE-A1 expression has a notable impact on the cell cycle, primarily by promoting the survival of proliferating cells. While it may be dispensable for the actual mechanics of cell cycle progression, its role in preventing apoptosis in cycling cells is critical for tumor expansion. nih.gov
Studies on multiple myeloma have shown that silencing MAGE-A leads to a significant decrease in the percentage of live cells, particularly those in the S phase of the cell cycle. nih.gov This suggests that MAGE-A1 is required to maintain the viability of cells undergoing DNA replication. However, the expression of cell cycle inhibitors such as p21Cip1 and p27Kip1, which can mediate cell cycle arrest in both G1 and G2/M phases, remains unchanged upon MAGE-A silencing. nih.gov This indicates that MAGE-A1's primary role is not in overriding cell cycle checkpoints but rather in protecting proliferating cells from apoptotic signals.
While direct evidence for MAGE-A1's role in specific cell cycle checkpoints is still emerging, the activities of other MAGE family members provide valuable insights. For example, MAGE-A11 has been shown to interact with key cell cycle regulators. It can enhance the degradation of cyclin A and the retinoblastoma-related protein p130 mediated by the E3 ligase Skp2, while inhibiting the degradation of the E2F1 transcription factor. nih.govresearchgate.net This differential regulation of Skp2 substrates by MAGE-A11 suggests that MAGE proteins can fine-tune cell cycle progression by modulating the stability of critical regulatory proteins. nih.govresearchgate.net
Table 2: Effects of MAGE-A1 on Cell Cycle and Related Proteins
| Cellular Process/Protein | Effect of MAGE-A1 Expression | Research Finding |
|---|---|---|
| Cell Proliferation | Promotes proliferation and clone formation in melanoma cell lines. iaea.org | Upregulation of MAGE-A1 dramatically promoted proliferation. iaea.org |
| Cell Survival | Required for the survival of proliferating myeloma cells. nih.gov | Silencing of MAGE-A leads to a drastic decrease in the percentage of live cells. nih.gov |
| p21Cip1 and p27Kip1 | No significant change in protein expression upon MAGE-A silencing. nih.gov | Suggests MAGE-A1 does not directly regulate these cell cycle inhibitors. nih.gov |
Modulation of Apoptosis and Cell Survival Pathways
A crucial oncogenic function of MAGE-A1 is its ability to suppress apoptosis, thereby promoting the survival of cancer cells. This anti-apoptotic activity is largely mediated through its influence on the p53 tumor suppressor pathway and the regulation of key apoptotic proteins.
In multiple myeloma cells, the silencing of MAGE-A expression triggers apoptosis. nih.gov This process is linked to the p53-dependent activation of the pro-apoptotic protein Bax. nih.gov MAGE-A expression suppresses the transcription of Bax, a member of the Bcl-2 family that plays a central role in initiating the intrinsic apoptotic pathway. nih.gov
Furthermore, MAGE-A proteins contribute to cell survival by maintaining the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer. nih.gov The loss of MAGE-A leads to a reduction in survivin expression through both p53-dependent and independent mechanisms. nih.gov By simultaneously repressing pro-apoptotic proteins like Bax and preserving the levels of anti-apoptotic proteins like survivin, MAGE-A1 creates a cellular environment that is resistant to programmed cell death.
The neurotrophin receptor-interacting MAGE homolog (NRAGE), the human ortholog of which is MAGE-D1, has also been shown to initiate an apoptotic cascade upon binding to the p75 neurotrophin receptor. nih.gov This highlights the diverse and sometimes opposing roles that different MAGE family members can play in the regulation of apoptosis.
Table 3: MAGE-A1's Role in Apoptosis and Cell Survival
| Target Protein/Pathway | Effect of MAGE-A1 Expression | Mechanism |
|---|---|---|
| Bax | Repression of expression. nih.gov | p53-dependent transcriptional repression. nih.gov |
| Survivin | Maintenance of expression. nih.gov | Both p53-dependent and independent mechanisms. nih.gov |
| Apoptosis | Inhibition of apoptosis in proliferating cells. nih.gov | Antagonizes the intrinsic apoptotic pathway. nih.gov |
Participation in DNA Repair Mechanisms
The involvement of MAGE-A1 in DNA repair mechanisms is an area of ongoing research, with some evidence suggesting a potential link. In neuroblastoma, the expression of MAGE-A1 has been significantly associated with microsatellite instability (MSI). nih.gov MSI is a condition characterized by the accumulation of errors in repetitive DNA sequences and is often the result of a deficient DNA mismatch repair system.
The association between MAGE-A1 expression and MSI was found to be particularly strong in female neuroblastoma patients with a hypomethylated MAGE-A1 gene. nih.gov This suggests that the epigenetic status of the MAGE-A1 gene may be linked to alterations in the DNA damage repair system. nih.gov It is known that DNA with lesions is less efficiently methylated, and an increase in DNA strand breaks can precede DNA hypomethylation. nih.gov Therefore, the observed correlation could imply that MAGE-A1 expression is a marker of, or is influenced by, a compromised DNA repair system. However, a direct functional role for MAGE-A1 in the DNA repair process itself has yet to be firmly established.
Regulation of Gene Expression and Transcriptional Activity
MAGE-A1 can directly influence gene expression by acting as a transcriptional repressor. This function is mediated through its interaction with other proteins that are part of the transcriptional machinery.
A key interaction in this context is with the Ski-interacting protein (SKIP), a known transcriptional regulator. nih.gov MAGE-A1 binds to SKIP and, in doing so, can inhibit the transcriptional activity of pathways that rely on SKIP as a co-activator, such as the Notch1 signaling pathway. scispace.com
Furthermore, MAGE-A1 can recruit histone deacetylase 1 (HDAC1) to repress transcription. nih.gov By bringing HDAC1 to specific gene promoters, MAGE-A1 can induce a more compact chromatin structure that is less accessible to the transcriptional machinery, leading to gene silencing. nih.gov This ability to autonomously repress transcription when tethered to a promoter highlights MAGE-A1's role as an active transcriptional regulator. nih.gov
The expression of the MAGE-A1 gene itself is tightly regulated by epigenetic mechanisms and transcription factors. nih.govnih.govresearchgate.net The MAGE-A1 promoter contains binding sites for transcription factors such as Ets-1 and Sp1. nih.govnih.gov The cancer-testis antigen BORIS can activate the MAGE-A1 promoter, while Sp1 can repress this activation, indicating a complex interplay of factors that control MAGE-A1 expression. nih.govnih.govresearchgate.net
Table 4: MAGE-A1 and Transcriptional Regulation
| Interacting Protein/Factor | Function of Interaction | Outcome |
|---|---|---|
| SKIP | Binds to MAGE-A1. nih.gov | Inhibition of SKIP-dependent transcriptional activation. scispace.com |
| HDAC1 | Recruited by MAGE-A1. nih.gov | Transcriptional repression. nih.govnih.gov |
| BORIS | Activates the MAGE-A1 promoter. nih.govnih.govresearchgate.net | Induction of MAGE-A1 expression. nih.govnih.govresearchgate.net |
| Sp1 | Represses BORIS-mediated activation of the MAGE-A1 promoter. nih.govnih.govresearchgate.net | Downregulation of MAGE-A1 expression. nih.govnih.govresearchgate.net |
Interaction with Oncogenic and Tumor Suppressor Pathways (e.g., p53, Notch, NF-kB)
MAGE-A1 and other MAGE family members intersect with critical oncogenic and tumor suppressor pathways, thereby influencing the development and progression of cancer.
The p53 pathway is a major target of MAGE proteins. MAGE-A proteins have been shown to inhibit the transcriptional functions of p53. nih.gov This can be achieved, at least in part, by recruiting HDACs to the promoters of p53 target genes, leading to their repression. nih.gov This inhibition of p53 function is a key mechanism by which MAGE-A1 promotes cell survival and resistance to apoptosis.
MAGE-A1 also plays a role in modulating the Notch signaling pathway. scispace.comwikipedia.org By interacting with the transcriptional adaptor SKIP, MAGE-A1 inhibits the activity of the intracellular domain of Notch1, which functions as a transcriptional activator. scispace.com As the Notch pathway is involved in cell fate decisions, this interaction suggests that MAGE-A1 could influence developmental processes and cellular differentiation. scispace.com
In melanoma, MAGE-A1 has been found to promote proliferation and migration by activating c-Jun, a component of the AP-1 transcription factor. iaea.orgosti.gov This activation may occur through the ERK-MAPK signaling pathway. iaea.orgosti.gov
While a direct interaction between MAGE-A1 and the NF-κB pathway is not as well-documented, the extensive crosstalk between p53 and NF-κB suggests a potential for indirect influence. nih.govnih.gov Both pathways can be activated by similar stress signals and can either antagonize or cooperate with each other to regulate gene expression, depending on the cellular context. nih.govnih.gov
Table 5: MAGE-A1's Interaction with Major Signaling Pathways
| Pathway | Effect of MAGE-A1 Interaction | Mechanism |
|---|---|---|
| p53 Pathway | Inhibition of p53 transcriptional activity. nih.gov | Recruitment of HDACs to p53 target gene promoters. nih.gov |
| Notch Pathway | Negative regulation of Notch signaling. scispace.comwikipedia.org | Interaction with SKIP, inhibiting Notch1-IC activity. scispace.com |
| ERK-MAPK/c-Jun Pathway | Activation of c-Jun. iaea.orgosti.gov | Promotes melanoma proliferation and migration. iaea.orgosti.gov |
Mechanistic Contributions of Cancer/testis Antigen 1 Mage A1 to Pathogenesis
Role in Oncogenesis and Tumor Initiation
The aberrant expression of MAGE-A1 in somatic cells is a key event in its contribution to oncogenesis. This is often initiated by epigenetic modifications, specifically the demethylation of CpG islands within the MAGE-A1 promoter. tmrjournals.com Research has shown that demethylating agents can induce the expression of MAGE-A1 in cancer cell lines. nih.gov
Once expressed, MAGE-A1 can contribute to tumorigenesis through several mechanisms. A primary mechanism involves its interaction with the tumor suppressor protein p53. MAGE-A proteins can form a complex with TRIM28, an E3 ubiquitin ligase, enhancing its activity. nih.gov This complex then targets p53 for ubiquitination and subsequent degradation by the proteasome, effectively diminishing p53's tumor-suppressive functions. nih.gov By downregulating p53, MAGE-A1 can help cancer cells evade apoptosis and continue to proliferate. Some studies also suggest that MAGE-A proteins can directly bind to the DNA-binding domain of p53, preventing its transcriptional activity. nih.gov
Furthermore, the expression of MAGE-A1 has been associated with the activation of oncogenic signaling pathways. For instance, MAGE-A1 can interact with FBXW7 to regulate the degradation of NICD1 in the Notch signaling pathway, which in turn affects the proliferation and apoptosis of breast and ovarian cancer cells. tmrjournals.com This demonstrates the integral role of MAGE-A1 in hijacking fundamental cellular processes to initiate and promote cancer.
Impact on Tumor Growth and Proliferation
MAGE-A1 has a demonstrable impact on increasing the growth and proliferation rate of tumor cells. osti.gov Studies have shown that upon expression, various cancer types can become dependent on MAGE proteins for their viability. nih.gov
In melanoma, upregulation of MAGE-A1 has been shown to dramatically promote proliferation and the formation of clones in cell lines. osti.gov This pro-proliferative effect is mediated through the activation of specific signaling pathways. Transcriptome sequencing has revealed that MAGE-A1 exerts its tumor-promoting activity by activating p-C-JUN, either directly or through the ERK-MAPK signaling pathway. osti.govnih.gov
Similarly, in lung adenocarcinoma (LUAD) cell lines, overexpression of MAGE-A1 significantly increased proliferation, and the rate of tumor growth was also significantly accelerated. tmrjournals.com This highlights the role of MAGE-A1 as a driver of tumor expansion across different cancer types. The mechanisms often involve the modulation of cell cycle regulators, leading to unchecked cell division. For example, loss of MAGE-A family expression can induce cell cycle arrest. walshmedicalmedia.com
Influence on Metastasis and Angiogenesis
The expression of MAGE-A1 is significantly correlated with advanced tumor stages and the development of metastases. nih.govtmrjournals.com In melanoma, the positive expression rate of MAGE-A1 increases dramatically from 16-20% in primary tumors to 48-51% in metastatic tumors. tmrjournals.com This suggests a role for MAGE-A1 in promoting the migratory and invasive properties of cancer cells.
Laboratory studies have confirmed this role. In melanoma cell lines, upregulation of MAGE-A1 enhances tumor cell migration and invasion. osti.gov This is achieved, in part, through the activation of the C-JUN network, which includes downstream effectors that can remodel the extracellular matrix and promote cell motility. osti.gov
While the direct role of MAGE-A1 in angiogenesis—the formation of new blood vessels—is less defined, its association with tumor progression and metastasis implies an indirect influence. Angiogenesis is a critical component of tumor growth and metastasis, supplying tumors with necessary nutrients and a route for dissemination. mdpi.com Proteins that promote metastasis, like MAGE-A1, often contribute to a microenvironment that is conducive to angiogenesis. For instance, MAGE-A1 has been shown to interact with proteins like BAI1, which has anti-angiogenic properties, suggesting a potential mechanism by which MAGE-A1 could influence vascularization. nih.gov
Correlation with Tumor Heterogeneity and Phenotypic Plasticity
Tumor heterogeneity, the existence of diverse cell populations within a single tumor, is a major challenge in cancer treatment. nih.govmdpi.com MAGE-A1 expression contributes to this heterogeneity. Studies on malignant gammopathies have shown that the expression of MAGE-A1 is often heterogeneous, with staining in less than 25% of tumor cells in most cases. nih.gov This varied expression pattern can lead to different subpopulations of cancer cells with distinct biological properties.
Phenotypic plasticity refers to the ability of cancer cells to change their characteristics in response to environmental cues. nih.govmdpi.com This is a key driver of tumor progression and metastasis, allowing cancer cells to adapt to new environments. The expression of MAGE-A1 is associated with more aggressive and metastatic phenotypes, suggesting it may contribute to this plasticity. nih.govtmrjournals.com For instance, the transition from an epithelial to a mesenchymal phenotype (EMT) is a critical process in metastasis, and the signaling pathways activated by MAGE-A1, such as the MAPK/ERK pathway, are known to be involved in EMT. nih.gov
The heterogeneous expression of MAGE-A1 within a tumor can therefore fuel the evolution of the tumor, allowing it to adapt, invade, and metastasize more effectively.
Contribution to Drug Resistance Mechanisms
A significant aspect of MAGE-A1's contribution to cancer pathogenesis is its role in mediating resistance to chemotherapy. nih.gov Increased MAGE-A1 expression has been linked to poorer treatment outcomes with taxane-based chemotherapy in gastric cancer. walshmedicalmedia.com
Several mechanisms have been proposed for how MAGE-A1 confers drug resistance. One key mechanism is through the degradation of p53, which not only promotes tumorigenesis but also helps cancer cells evade drug-induced apoptosis. walshmedicalmedia.comnih.gov By eliminating a key player in the cellular response to DNA damage, MAGE-A1 allows cancer cells to survive treatments that would normally trigger cell death.
In gastric cancer cells, knockdown of MAGE-A1 expression led to increased sensitivity to docetaxel (B913). walshmedicalmedia.com This was associated with an accumulation of cells in the G2/M phase of the cell cycle and an increased expression of apoptotic genes like p21, Bax, and Bcl-2. walshmedicalmedia.com Conversely, forced expression of MAGE-A1 in gastric cancer cells has been shown to increase resistance to docetaxel and paclitaxel (B517696). researchgate.net
Furthermore, MAGE-A family members have been implicated in resistance to other drugs as well. Overexpression of MAGE-A2 and MAGE-A6 has been shown to induce resistance to paclitaxel and doxorubicin (B1662922) in ovarian cancer cell lines. researchgate.net These findings underscore the role of MAGE-A1 as a multifaceted driver of cancer progression, not only by promoting growth and spread but also by protecting cancer cells from therapeutic interventions.
Preclinical and Translational Research Strategies Involving Cancer/testis Antigen 1 Mage A1 and Its Epitopes
Development of Antigen-Specific Immunotherapeutic Approaches (Conceptual)
The core of MAGE-A1-targeted immunotherapy lies in the development of strategies that can specifically recognize and mount an immune response against cancer cells expressing this antigen. Conceptually, these approaches aim to either actively stimulate the patient's own immune system or to engineer immune cells to effectively target MAGE-A1. The primary strategies under investigation include peptide-based vaccines, adoptive T-cell therapies, and the conceptual design of Chimeric Antigen Receptor (CAR) T-cells.
Peptide-Based Vaccine Design Targeting Cancer/Testis Antigen 1 Epitopes (Preclinical Models)
Peptide-based vaccines represent a direct approach to stimulate an anti-tumor immune response. These vaccines utilize short peptide sequences, or epitopes, derived from the MAGE-A1 protein that can be presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). This presentation can, in turn, activate and expand MAGE-A1-specific cytotoxic T lymphocytes (CTLs) capable of recognizing and killing tumor cells.
Preclinical studies have explored various MAGE-A1 peptide epitopes and vaccine formulations. For instance, a MAGE-A1-derived peptide, when used to pulse dendritic cells (DCs), has been shown to expand specific cytotoxic T cells. nih.gov In preclinical mouse models, a DNA vaccine encoding for a consensus MAGE-A sequence, including MAGE-A1, demonstrated the ability to break immune tolerance and induce robust, cross-reactive immune responses against multiple MAGE-A isoforms. aacrjournals.org This approach led to reduced tumor burden and increased infiltration of CD8+ T cells into the tumor. aacrjournals.org
Another preclinical strategy involved a synthetic consensus MAGE-A DNA vaccine that encoded for several murine MAGE-A isoforms, including MAGE-A1. mdpi.com Immunization with this vaccine in a melanoma model resulted in delayed tumor growth and increased infiltration of activated CD8+ T cells. mdpi.com Furthermore, dendritic cell-based vaccines have been employed in preclinical settings to deliver MAGE-A antigens and stimulate tumor-specific immunity. nih.gov
| Vaccine Strategy | Preclinical Model | Key Findings |
| MAGE-A1 Peptide-Pulsed Dendritic Cells | In vitro human cell cultures | Expansion of MAGE-A1-specific cytotoxic T cells nih.gov |
| Consensus MAGE-A DNA Vaccine | C57Bl/6 mice | Induction of robust, cross-reactive IFNγ and TNFα CD8+ T-cell responses against multiple MAGE-A isoforms aacrjournals.org |
| Synthetic Consensus Murine MAGE-A DNA Vaccine | Inducible melanoma mouse model | Delayed tumor growth and increased infiltration of activated CD8+ T cells mdpi.com |
Adoptive T-Cell Transfer Strategies Utilizing Cancer/Testis Antigen 1-Specific T-Cells (Preclinical Models)
Adoptive T-cell transfer (ACT) involves the ex vivo expansion of tumor-specific T cells, which are then infused back into the patient. For MAGE-A1, this strategy focuses on isolating and expanding T cells that naturally recognize MAGE-A1 epitopes or genetically engineering T cells to express a T-cell receptor (TCR) specific for a MAGE-A1 peptide presented by HLA molecules.
Preclinical research has demonstrated the potential of MAGE-A1-specific TCR-T cell therapy. In one study, a high-affinity HLA-A*02:01-restricted TCR that recognizes a MAGE-A1 peptide was identified. aacrjournals.org T cells transduced with this TCR were able to control tumor growth in a humanized mouse model. aacrjournals.org Another preclinical study showed that T cells engineered to express a MAGE-A1-specific TCR demonstrated potent antitumor activity in a xenograft mouse model. bmj.com
Furthermore, to address the issue of tumor antigen heterogeneity, a multiplexed TCR-T cell therapy approach targeting both MAGE-A1 and another cancer-testis antigen, PRAME, was evaluated in preclinical models. bmj.comresearchgate.net This dual-targeting strategy resulted in longer-lasting tumor control compared to targeting a single antigen, suggesting that this approach could potentially overcome tumor escape due to antigen loss. bmj.comresearchgate.net
In vivo studies using orthotopic xenograft mouse models have shown that treatment with MAGE-A1-specific TCR-T cells can lead to significant tumor eradication. nih.gov Specifically, T cells expressing TCRs targeting MAGE-A1 in the context of HLA-A02:01, HLA-A03:01, and HLA-C*07:02 demonstrated major antitumor effects in a multiple myeloma model. nih.gov
| ACT Strategy | Preclinical Model | Key Findings |
| MAGE-A1-Specific TCR-T Cells | Humanized MISTRG mouse model | Subtle control of tumor growth; T cells localized to the tumor and persisted aacrjournals.org |
| Multiplexed MAGE-A1 and PRAME TCR-T Cells | Xenograft mouse models | Longer-lasting tumor control compared to single-antigen targeting bmj.comresearchgate.net |
| MAGE-A1-Specific TCR-T Cells (various HLA restrictions) | Orthotopic multiple myeloma xenograft mouse model | Major antitumor effect, with near-complete tumor eradication observed nih.gov |
Chimeric Antigen Receptor (CAR) T-Cell Design Targeting Cancer/Testis Antigen 1 (Conceptual, Non-Clinical)
Chimeric Antigen Receptor (CAR) T-cell therapy is a powerful form of immunotherapy where T cells are engineered to express synthetic receptors that recognize specific antigens on tumor cells. While conventional CARs recognize cell surface proteins, the intracellular location of MAGE-A1 presents a challenge. However, a conceptual approach involves designing CARs that recognize MAGE-A1-derived peptides presented on the cell surface by MHC molecules, often referred to as TCR-like CARs.
The conceptual design of a MAGE-A1-specific CAR involves several key components. A lentiviral vector can be constructed to carry the CAR gene, which is then transduced into T cells. researchgate.net This CAR construct would typically include a single-chain variable fragment (scFv) derived from a TCR that recognizes a specific MAGE-A1 peptide-MHC complex. researchgate.net This scFv is linked to intracellular signaling domains, such as CD137 (4-1BB) and CD3ζ, which are essential for T-cell activation and cytotoxic function. researchgate.net The construct would also include a CD8α hinge and transmembrane domain to properly anchor the receptor in the T-cell membrane. researchgate.net Preclinical studies have reported the development of a MAGE-A1-CAR-T cell that demonstrated significant antitumor activity against MAGE-A1-positive lung adenocarcinoma cells. researchgate.net
Molecular Targeting of Cancer/Testis Antigen 1 Pathways (Conceptual)
Beyond direct immunological targeting, conceptual strategies are being explored to target the molecular pathways in which MAGE-A1 is involved. MAGE-A proteins, including MAGE-A1, are known to interact with E3 ubiquitin ligases, forming MAGE-RING Ligase (MRL) complexes that regulate the ubiquitination of various protein substrates. nih.gov These interactions can influence key cellular processes such as transcription, cell proliferation, and protein trafficking. nih.gov
One conceptual approach involves the development of small molecule inhibitors that can disrupt the interaction between MAGE-A1 and its partner proteins, such as TRIM28. nih.gov By inhibiting these interactions, it may be possible to interfere with the pro-tumorigenic functions of MAGE-A1. Another conceptual strategy focuses on modulating the expression of MAGE-A genes. The expression of MAGE-A1 is often regulated by epigenetic mechanisms, such as DNA methylation. nih.gov Inhibitors of DNA methyltransferases (DNMTs), such as decitabine, have been shown to increase the expression of MAGE-A1 in cancer cell lines. nih.gov This increased expression could potentially enhance the efficacy of MAGE-A1-targeted immunotherapies by making tumor cells more visible to the immune system. nih.gov
Development of In Vitro and In Vivo Models for Cancer/Testis Antigen 1 Research
The development of robust preclinical models is crucial for evaluating the efficacy and safety of novel MAGE-A1-targeted therapies. These models include genetically engineered cell lines and animal models that accurately recapitulate the expression of MAGE-A1 in human tumors.
Genetically Engineered Cell Lines Expressing Cancer/Testis Antigen 1
To facilitate in vitro studies of MAGE-A1-targeted immunotherapies, researchers have developed genetically engineered cell lines that express MAGE-A1. These cell lines serve as valuable tools for screening the activity of MAGE-A1-specific T cells and other therapeutic agents. For example, MHC-null HEK293T cells have been engineered to express specific HLA alleles along with MAGE-A1 to test the specificity and function of MAGE-A1-specific TCRs. tscan.com Cancer cell lines that endogenously express MAGE-A1, such as the multiple myeloma cell line U266, are also utilized in preclinical studies to assess the in vivo efficacy of MAGE-A1 TCR-T cells. nih.gov Furthermore, tumor cell lines can be transduced with lentiviral vectors to express MAGE-A1, allowing for controlled experiments to evaluate the anti-tumor activity of MAGE-A1-CAR T-cells. researchgate.net
| Cell Line Type | Genetic Modification | Research Application |
| MHC-null HEK293T | Engineered to express specific HLA alleles and MAGE-A1 | Testing the specificity and function of MAGE-A1-specific TCRs tscan.com |
| U266 (Multiple Myeloma) | Endogenously expresses MAGE-A1 | In vivo efficacy studies of MAGE-A1 TCR-T cells nih.gov |
| Various Tumor Cell Lines | Lentiviral transduction to express MAGE-A1 | Evaluating the anti-tumor activity of MAGE-A1-CAR T-cells researchgate.net |
Xenograft and Syngeneic Tumor Models for Cancer/Testis Antigen 1 Studies
Xenograft and syngeneic tumor models are indispensable tools in the preclinical evaluation of therapies targeting Cancer/Testis Antigen 1 (MAGE-A1). These models, which involve the implantation of tumor cells into immunodeficient or immunocompetent mice, respectively, allow researchers to study tumor growth, metastasis, and the efficacy of novel treatments in a living organism. pharmalegacy.comcrownbio.com
Xenograft Models: In xenograft models, human tumor cells are implanted into immunodeficient mice, such as Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG mice. bmj.comresearchgate.net This approach is particularly valuable for assessing therapies that target human-specific molecules like MAGE-A1. Key applications include:
Evaluating T-Cell Based Immunotherapies: Xenograft models are extensively used to test the in vivo efficacy of genetically engineered T-cells, such as T-cell receptor (TCR)-engineered T-cells and Chimeric Antigen Receptor (CAR)-T cells directed against MAGE-A1. bmj.comnih.gov For instance, studies have shown that MAGE-A1-specific CAR-T cells can significantly inhibit the growth of MAGE-A1-positive lung adenocarcinoma xenografts. nih.gov Similarly, TCR-T cells targeting MAGE-A1 epitopes have demonstrated control of tumor growth in various xenograft models. bmj.comtscan.com
Modeling Antigen Heterogeneity: To mimic the clinical challenge of tumor heterogeneity, researchers have developed complex xenograft models. These can involve implanting a mixture of two different cell lines, one expressing MAGE-A1 and another lacking it. bmj.com Such models are crucial for testing strategies designed to overcome antigen escape, a common mechanism of relapse. Studies using these models have shown that multiplexed TCR-T cell therapies, targeting MAGE-A1 and another antigen like PRAME simultaneously, can lead to more durable tumor control compared to therapies targeting a single antigen. bmj.com
Orthotopic Implantation: For higher clinical relevance, tumor cells can be implanted into the corresponding organ of origin (orthotopic models), which better recapitulates the tumor microenvironment and metastatic processes compared to standard subcutaneous implantation. pharmalegacy.comreactionbiology.com
Syngeneic Models: Syngeneic models utilize mouse tumor cell lines implanted into a genetically identical, immunocompetent mouse strain (e.g., C57BL/6). crownbio.comnih.gov The primary advantage of this system is the presence of a fully functional immune system, which is critical for evaluating immunotherapies that rely on host immune cell interaction. pharmalegacy.com While less common for the direct study of the human MAGE-A1 antigen, these models are vital for:
Understanding Immune Response: They allow for the investigation of the complex interplay between the tumor, the host immune system, and the therapeutic agent. crownbio.com
Humanized Models: An advanced approach involves using "humanized" mice, which are immunodeficient mice engrafted with human immune cells or genetically engineered to express human genes. reactionbiology.comnih.gov For example, a humanized mouse model with a compromised immune system (8HUM_Rag2-/-) has been developed to grow both human melanoma xenografts and murine melanoma tumors in a syngeneic fashion, enabling the study of drug sensitivity in a more translationally relevant metabolic context. nih.gov
The table below summarizes key findings from preclinical studies using these models.
| Model Type | Mouse Strain | Tumor Cell Line(s) | Therapeutic Agent | Key Findings |
| Xenograft | NSG | U266 (Multiple Myeloma) | MAGE-A1 specific TCR-T cells | Demonstrated a major antitumor effect, with tumor cells becoming undetectable post-infusion. researchgate.net |
| Xenograft | N/A | Lung Adenocarcinoma cells | MAGE-A1 specific CAR-T cells | The engineered CAR-T cells displayed encouraging tumor-inhibitory efficacy against the xenografts. nih.gov |
| Xenograft | N/A | Cell lines expressing MAGE-A1 and/or PRAME | Multiplexed MAGE-A1/PRAME TCR-T cells | Multiplexed therapy achieved longer-lasting tumor control compared to single-antigen targeting, addressing antigen heterogeneity. bmj.com |
| Syngeneic / Xenograft | 8HUM_Rag2-/- (Humanized) | Murine & Human Melanoma (A375) | Dabrafenib / Trametinib | Demonstrated the ability to grow both syngeneic and xenograft tumors and test sensitivity to targeted therapies in a humanized metabolic context. nih.gov |
Advanced Research Methodologies for Studying Cancer/testis Antigen 1
Proteomic Techniques for Protein-Protein Interaction Mapping
Understanding the protein-protein interactions of NY-ESO-1 is crucial for deciphering its biological function and its role in oncogenesis. While specific studies focusing exclusively on the interactome of the 119-143 peptide fragment are limited, research on the full-length NY-ESO-1 protein has provided valuable insights.
Gene Set Expression Analysis (GSEA) has been utilized to map the functional pathways associated with CTAG1B/A. In sarcoma, this approach identified a network of co-expressed genes, including RANBP2 and TLE1, suggesting their potential interaction with NY-ESO-1 in these malignancies. nih.gov
Furthermore, the epigenetic regulation of NY-ESO-1 involves intricate multi-protein complexes. Studies have indicated the sequential recruitment of complexes such as HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1, and Dnmt1-PCNA-UHRF1-G9a to the NY-ESO-1 promoter, highlighting a network of interacting proteins that control its expression. nih.govnih.gov These interactions are often elucidated using techniques like co-immunoprecipitation followed by mass spectrometry , which can identify proteins that are part of the same complex. youtube.commdpi.com
Hypothetically, the yeast two-hybrid system could be employed to screen for direct physical interactions between the NY-ESO-1 (119-143) peptide and a library of potential binding partners. sinobiological.com This technique is based on the reconstitution of a functional transcription factor when a "bait" protein (in this case, the NY-ESO-1 peptide) interacts with a "prey" protein, leading to the expression of a reporter gene.
Table 1: Proteomic and Genomic Methodologies for NY-ESO-1 (119-143) Research
| Methodology | Application to NY-ESO-1 (119-143) Research | Key Findings/Potential Insights |
|---|---|---|
| Gene Set Expression Analysis (GSEA) | Mapping functional pathways associated with CTAG1B/A expression. | Identification of co-expressed genes like RANBP2 and TLE1 in sarcoma. nih.gov |
| Co-immunoprecipitation-Mass Spectrometry | Identifying protein complexes involving full-length NY-ESO-1. | Elucidation of epigenetic regulatory complexes (e.g., with HDAC1, Dnmt3b). nih.govnih.gov |
| Yeast Two-Hybrid System | Screening for direct protein interactors with the 119-143 peptide. | Potential for novel interaction discovery (hypothetical application). |
Genomic Approaches for Transcriptional Profiling and Epigenetic Analysis (e.g., RNA-Seq, ChIP-Seq, Methylation analysis)
Genomic approaches have been pivotal in understanding the regulation of NY-ESO-1 expression, which is often silenced in normal tissues and aberrantly activated in cancer.
RNA-Seq (RNA Sequencing) is a powerful tool for the comprehensive transcriptional profiling of tumors. It allows for the quantification of NY-ESO-1 mRNA expression levels in various cancers, which has been shown to be heterogeneous. nih.govuniprot.orgcornell.edu For instance, studies have used RT-PCR, a related technique, to show that NY-ESO-1 mRNA is expressed in a significant proportion of ovarian cancers and that its expression correlates with certain clinicopathological features. nih.gov
Epigenetic analysis , particularly methylation analysis , has revealed that DNA methylation is a primary mechanism for silencing the CTAG1B gene. genecards.org The promoter region of CTAG1B contains CpG islands that are often hypermethylated in normal tissues and become hypomethylated in expressing tumors. bmj.com The use of demethylating agents, such as decitabine (5-aza-2'-deoxycytidine) , has been shown to induce or enhance NY-ESO-1 expression in cancer cell lines by reducing promoter methylation. nih.gov
ChIP-Seq (Chromatin Immunoprecipitation Sequencing) is a technique used to identify the binding sites of DNA-associated proteins, including transcription factors and modified histones. cd-genomics.comnumberanalytics.comyoutube.com While specific ChIP-Seq data for the NY-ESO-1 (119-143) region is not the focus, analysis of the CTAG1B promoter has been crucial. Bioinformatic analysis of the CTAG1B promoter has predicted binding sites for several transcription factors, including ATF6, Bach1, C/EBPalpha, CUTL1, Evi-1, FOXJ2, HSF2, MIF-1, and RORalpha2 . genecards.org ChIP-Seq could be used to experimentally validate the binding of these and other transcription factors to the CTAG1B promoter, providing a deeper understanding of its transcriptional regulation.
Table 2: Genomic Analysis of NY-ESO-1 Regulation
| Genomic Approach | Specific Technique/Target | Key Findings in NY-ESO-1 Research |
|---|---|---|
| Transcriptional Profiling | RNA-Seq / RT-PCR | Quantifies NY-ESO-1 mRNA expression in tumors, revealing heterogeneous expression patterns. nih.govnih.govuniprot.orgcornell.edu |
| Epigenetic Analysis | Methylation Analysis | Demonstrates that DNA hypomethylation of the CTAG1B promoter is a key mechanism for NY-ESO-1 expression in cancer. nih.govgenecards.orgbmj.com |
| ChIP-Seq | Identifies transcription factor binding sites and histone modifications at the CTAG1B promoter to understand its regulation. genecards.orgcd-genomics.comnumberanalytics.comyoutube.com |
Structural Biology Techniques for Elucidating Protein and Epitope Conformation
The three-dimensional structure of the NY-ESO-1 (119-143) epitope is critical for its recognition by the immune system. While a high-resolution experimental structure of this specific isolated peptide is not available, various techniques provide insights into its conformation.
Computational predictions of the secondary structure of the full-length NY-ESO-1 protein suggest that the N-terminal region, which encompasses the 119-143 sequence, likely adopts a flexible loop or turn conformation . bmj.com This flexibility may be important for its processing and presentation by MHC molecules.
Circular dichroism (CD) spectroscopy is a technique that can be used to study the secondary structure of peptides in solution. nih.gov Although specific CD studies on the NY-ESO-1 (119-143) peptide have not been reported, this method could be employed to determine its conformational properties under different conditions, such as in the presence of membrane-mimicking environments, which might influence its structure.
While not directly focused on the 119-143 epitope, X-ray crystallography has been used to solve the structure of a different NY-ESO-1 epitope (amino acids 157-165) in complex with an HLA-A2 molecule and a T-cell receptor. These complex structures provide atomic-level details of how NY-ESO-1 peptides are presented to the immune system.
Immunological Assays for T-Cell Activation and Specificity Profiling (e.g., Dextramer/Multimer staining, ELISPOT)
A variety of immunological assays are essential for detecting and characterizing T-cell responses to the NY-ESO-1 (119-143) epitope.
Dextramer/Multimer staining is a powerful flow cytometry-based technique used to identify and quantify antigen-specific T cells. Researchers have successfully generated HLA-DRB1*0101/ESO(119-143) tetramers to directly visualize, isolate, and characterize CD4+ T cells specific for this epitope in vaccinated patients. nih.gov This technique has been instrumental in confirming the immunodominance of the 119-143 region and in phenotyping the responding T cells. nih.gov Similarly, DR52b/ESO(119-143) tetramers have been used to monitor vaccine-induced CD4+ T cells in a significant portion of patients. pnas.org
The ELISPOT (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level. It has been widely used to measure the frequency of NY-ESO-1 (119-143)-specific T cells that produce cytokines like interferon-gamma (IFN-γ) upon stimulation. nih.govfrontiersin.org Studies have shown that the NY-ESO-1 (119-143) peptide can stimulate both Th1-type (IFN-γ producing) and Th2-type CD4+ T-cell responses in both healthy donors and melanoma patients. nih.gov
Table 3: Key Immunological Assays for NY-ESO-1 (119-143) T-Cell Profiling
| Assay | Principle | Application in NY-ESO-1 (119-143) Research |
|---|---|---|
| Dextramer/Multimer Staining | Fluorescently labeled MHC-peptide complexes bind to specific T-cell receptors, allowing for detection by flow cytometry. | Direct visualization, quantification, and isolation of NY-ESO-1 (119-143)-specific CD4+ T cells. nih.govpnas.org |
| ELISPOT | Captures and detects cytokines secreted by individual T cells upon antigen stimulation. | Measures the frequency of cytokine-producing T cells (e.g., IFN-γ) in response to the NY-ESO-1 (119-143) peptide. nih.govfrontiersin.org |
CRISPR/Cas9-Based Gene Editing for Functional Dissection
The revolutionary CRISPR/Cas9 gene-editing technology has been applied to enhance the efficacy of T-cell-based immunotherapies targeting NY-ESO-1. This technology allows for precise modifications to the genome of T cells to improve their anti-tumor functions.
A key application has been the knockout of endogenous T-cell receptor (TCR) genes in T cells that are being engineered to express a NY-ESO-1-specific TCR. This prevents the mispairing of endogenous and transgenic TCR chains, leading to higher surface expression of the desired NY-ESO-1-specific TCR and improved cytotoxic activity.
Furthermore, CRISPR/Cas9 has been used to disrupt the gene encoding the programmed cell death protein 1 (PD-1) , an immune checkpoint receptor that can inhibit T-cell activity. T cells with a deleted PD-1 gene have shown enhanced and sustained anti-tumor responses against NY-ESO-1-expressing tumors. The feasibility and safety of multiplex CRISPR-Cas9 editing of T cells, targeting both endogenous TCRs and PD-1, have been demonstrated in a first-in-human clinical trial for patients with refractory cancer.
Bioinformatic and Computational Modeling for Predictive Analysis
Bioinformatic and computational tools have become indispensable for predicting and analyzing the immunological properties of tumor antigens like NY-ESO-1.
T-cell epitope prediction algorithms are widely used to identify potential epitopes within an antigen's sequence. Algorithms such as RankPep and PERUN have been used to predict the binding affinity of NY-ESO-1 peptides to various MHC class II molecules. researchgate.net These predictions have been instrumental in guiding the experimental validation of epitopes and have helped to explain the promiscuous binding of the NY-ESO-1 (119-143) peptide to multiple HLA-DR alleles. nih.govresearchgate.netpnas.org
Computational modeling is also employed to construct three-dimensional models of vaccine constructs. For instance, computational algorithms have been used to build a 3D model of a multi-epitope vaccine based on NY-ESO-1 and other tumor antigens. nih.govMolecular dynamics simulations can provide insights into the structural stability and dynamics of peptide-MHC-TCR complexes, helping to understand the molecular basis of T-cell recognition. dntb.gov.ua These in silico approaches accelerate the design and optimization of immunotherapies targeting NY-ESO-1.
Future Research Directions and Unanswered Questions in Cancer/testis Antigen 1 Research
Elucidation of Novel Binding Partners and Regulatory Networks
A crucial area of future research lies in the comprehensive identification of CTAGE1's binding partners and the intricate regulatory networks it influences. While it is known that CTAGE1 is a protein-coding gene, its precise molecular functions and interactions remain largely uncharacterized. genecards.org Understanding these interactions is paramount to deciphering its role in both normal development and tumorigenesis.
Future studies should aim to:
Identify direct and indirect interacting proteins: Employing techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and proximity-dependent biotinylation (BioID) can reveal the CTAGE1 interactome. A systems-level analysis of the CTAGE1 network has previously linked it to proteins involved in sarcoma pathways, such as RANBP2 and TLE1, suggesting potential roles in transcriptional regulation and protein transport. nih.gov
Map regulatory pathways: Once binding partners are identified, the next step is to elucidate the signaling pathways and transcriptional networks modulated by CTAGE1. This could involve investigating its potential role in pathways implicated in cancer progression, such as cell cycle control, apoptosis, and epithelial-to-mesenchymal transition (EMT). mdpi.com The discovery of a vast, previously unknown gene regulatory network involving microRNAs highlights the complexity of cellular regulation and the potential for CTAGE1 to be involved in such networks. columbia.educolumbia.edu
Investigate epigenetic regulation: The expression of many CT antigens is controlled by epigenetic mechanisms, particularly DNA methylation. wikipedia.orgnih.gov Future research should delve into the specific epigenetic modifications that govern CTAGE1 expression in different cancer types. This knowledge could lead to strategies for inducing CTAGE1 expression in tumors to enhance immunotherapy efficacy.
Refinement of Cancer/Testis Antigen 1 Epitope Processing and Presentation Mechanisms
The efficacy of T-cell-based immunotherapies hinges on the efficient processing of the target antigen and the presentation of its epitopes by major histocompatibility complex (MHC) molecules on the surface of cancer cells. wikipedia.org A thorough understanding of these processes for CTAGE1 is critical for the design of effective vaccines and adoptive T-cell therapies.
Future research should focus on:
Identifying immunogenic epitopes: While some CT antigen-derived epitopes have been identified, a comprehensive mapping of naturally processed and presented CTAGE1 epitopes for both MHC class I and class II is needed. nih.govnih.govascopubs.org This involves techniques like mass spectrometry-based immunopeptidomics.
Characterizing the antigen processing machinery: Investigating the specific proteases and cellular pathways involved in the degradation of CTAGE1 and the generation of its epitopes will provide valuable insights.
Optimizing epitope presentation: Exploring ways to enhance the presentation of CTAGE1 epitopes on the tumor cell surface could significantly improve immune recognition. This could involve modulating the expression of components of the antigen presentation machinery.
Exploration of Cancer/Testis Antigen 1 Beyond Oncological Contexts
While the primary focus of CT antigen research has been on their role in cancer, their restricted expression in healthy tissues, primarily the testis, suggests important functions in normal developmental processes. wikipedia.org Investigating these non-oncological roles can provide a deeper understanding of their fundamental biology.
Areas for future exploration include:
Function in germ cell development: Elucidating the precise role of CTAGE1 in spermatogenesis is a key unanswered question. Studies on other CT antigens have suggested roles in meiosis and cell differentiation. wikipedia.orgaacrjournals.org
Expression in other tissues: While generally restricted to the testis, some CT antigens have been detected in other tissues like the placenta and at low levels in some somatic tissues. nih.gov Further investigation into the expression and potential function of CTAGE1 in these contexts is warranted.
Involvement in non-cancerous pathologies: Exploring whether dysregulation of CTAGE1 is implicated in diseases other than cancer could open up new areas of research and potential therapeutic applications.
Synergistic Approaches with Emerging Immunotherapy Modalities (Conceptual)
The future of cancer immunotherapy likely lies in combination strategies that target multiple pathways to overcome tumor resistance mechanisms. nih.govnih.govresearchgate.netfrontiersin.org CTAGE1-targeted therapies could be synergistically combined with other emerging immunotherapies to enhance their efficacy.
Conceptual synergistic approaches include:
Combination with immune checkpoint inhibitors: Combining CTAGE1-based vaccines or adoptive T-cell therapies with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could enhance the activity of tumor-infiltrating T cells. nih.govnih.gov
Integration with oncolytic viruses: Oncolytic viruses can be engineered to express CTAGE1, leading to in-situ vaccination and the induction of a potent anti-tumor immune response. This approach can also remodel the tumor microenvironment to be more receptive to immunotherapy. bloodline.net
Multi-antigen targeting: Given the heterogeneity of antigen expression, a promising strategy is to target multiple CT antigens simultaneously. A vaccine or CAR-T cell therapy targeting a panel of CTAs, including CTAGE1, could reduce the risk of immune escape. sdu.dk
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for detecting Cancer/Testis Antigen 1 (CAGE1) (119-143) in tumor tissues?
- Methodological Answer : Immunohistochemistry (IHC) with heat-mediated antigen retrieval using Tris-EDTA buffer (pH 9.0) is a validated approach for detecting CAGE1 in paraffin-embedded tissues. Antibodies like 13174-1-AP (DNAJB1) can be applied at a 1:200 dilution, with rigorous validation via Western blot (WB) and immunoprecipitation (IP) to confirm specificity . Ensure tissue slides are prepared with high contrast and include detailed legends describing magnification and specimen details to meet reproducibility standards .
Q. How can researchers validate the specificity of antibodies targeting CAGE1 (119-143)?
- Methodological Answer : Use multi-step validation:
- Step 1 : Perform WB with recombinant CAGE1 protein (e.g., Q8TC20 for human) to confirm antibody binding at ~18.1 kDa .
- Step 2 : Conduct siRNA-mediated knockdown of CAGE1 in cell lines to verify reduced antibody signal.
- Step 3 : Cross-validate with alternative techniques (e.g., flow cytometry or ELISA) using negative controls (e.g., normal tissues lacking CAGE1 expression) .
Q. What are the challenges in establishing reproducible expression profiles of CAGE1 (119-143) across cancer types?
- Methodological Answer : Variability arises from tissue fixation methods, antigen retrieval protocols, and tumor heterogeneity. Standardize protocols by:
- Using fresh-frozen or uniformly fixed paraffin-embedded tissues.
- Including positive controls (e.g., testis tissue) and negative controls (non-cancerous adjacent tissue) in every experiment.
- Reporting results separately from discussion to avoid interpretive bias .
Advanced Research Questions
Q. How can multi-omics approaches elucidate the functional role of CAGE1 (119-143) in tumor immunogenicity?
- Methodological Answer : Integrate transcriptomic, proteomic, and HLA peptidomics
- Transcriptomics : Use RNA-seq to correlate CAGE1 expression with immune infiltration scores (e.g., via CIBERSORT) .
- Proteomics : Map CAGE1-derived peptides (119-143) via mass spectrometry in HLA-A1-positive tumors to identify immunogenic epitopes .
- Functional assays : Co-culture CAGE1-expressing tumor cells with autologous cytotoxic T lymphocytes (CTLs) to measure IFN-γ release .
Q. What strategies resolve contradictory data on the prognostic significance of CAGE1 (119-143) expression?
- Methodological Answer : Address discrepancies through:
- Cohort stratification : Subgroup analysis by HLA type (e.g., HLA-A1 vs. non-HLA-A1 patients) .
- Meta-analysis : Pool data from public repositories (e.g., TCGA) using standardized expression thresholds.
- Multivariate modeling : Adjust for confounders like tumor stage, treatment history, and immune checkpoint marker expression (e.g., PD-L1) .
Q. How can in silico epitope prediction tools optimize CAGE1 (119-143)-specific T-cell receptor design?
- Methodological Answer :
- Step 1 : Use NetMHC or IEDB to predict HLA binding affinity of the 119-143 peptide .
- Step 2 : Validate top candidates via HLA-A1 tetramer staining and CTL activation assays.
- Step 3 : Engineer TCRs with higher avidity using phage display libraries, followed by functional testing in xenograft models .
Technical and Reporting Guidelines
Q. What are the best practices for presenting CAGE1 (119-143)-related data in publications?
- Key Recommendations :
- Avoid duplicating results in figures and tables; use tables for quantitative data (e.g., expression fold-changes) and figures for spatial localization (e.g., IHC images) .
- Include raw data (e.g., RNA-seq counts) in supplementary materials for reproducibility .
- Follow ICMJE guidelines for ethical reporting of human subject data, including HLA typing details .
Q. How to design a study investigating CAGE1 (119-143) as a therapeutic target?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
